Cas no 1214348-04-5 (2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde)

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde featuring a pyridine ring and a trifluoromethyl group, making it a valuable intermediate in organic synthesis. The pyridine moiety enhances its reactivity in nucleophilic substitutions and metal-catalyzed cross-coupling reactions, while the electron-withdrawing trifluoromethyl group improves stability and influences electronic properties. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are leveraged for designing bioactive molecules. Its high purity and well-defined structure ensure reproducibility in synthetic applications. The aldehyde functionality allows for further derivatization, enabling the construction of complex heterocyclic frameworks. Suitable for use under inert conditions due to its sensitivity to oxidation.
2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde structure
1214348-04-5 structure
商品名:2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde
CAS番号:1214348-04-5
MF:C13H8F3NO
メガワット:251.20393371582
CID:4964307

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde
    • インチ: 1S/C13H8F3NO/c14-13(15,16)11-1-2-12(10(7-11)8-18)9-3-5-17-6-4-9/h1-8H
    • InChIKey: XXSDXVGIUVZDSO-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(C2C=CN=CC=2)=C(C=O)C=1)(F)F

計算された属性

  • せいみつぶんしりょう: 251.05579836 g/mol
  • どういたいしつりょう: 251.05579836 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 30
  • ぶんしりょう: 251.20

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014000177-1g
2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde
1214348-04-5 97%
1g
$1564.50 2023-09-04
Alichem
A014000177-250mg
2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde
1214348-04-5 97%
250mg
$484.80 2023-09-04
Alichem
A014000177-500mg
2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde
1214348-04-5 97%
500mg
$806.85 2023-09-04

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde 関連文献

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2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehydeに関する追加情報

Introduction to 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde (CAS No. 1214348-04-5)

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde, identified by the CAS number 1214348-04-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This aromatic aldehyde features a pyridine ring at the 4-position and a trifluoromethyl substituent at the 5-position of a benzaldehyde core, making it a structurally intriguing molecule with potential applications in drug discovery and synthetic chemistry.

The structural motif of 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde combines the electron-withdrawing properties of the trifluoromethyl group with the electron-donating effects of the pyridine nitrogen. This dual functionality can influence the compound's electronic distribution, reactivity, and interaction with biological targets. The presence of both a benzaldehyde moiety and a pyridine ring suggests versatility in its utility as a building block or intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity towards biological receptors. The trifluoromethyl group, in particular, is well-documented for its ability to modulate pharmacokinetic properties, making it a popular choice in medicinal chemistry. The pyridine ring, on the other hand, is a common pharmacophore found in numerous bioactive molecules, often contributing to binding interactions with enzymes or receptors.

Current research indicates that 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde may serve as a valuable scaffold for developing novel therapeutic agents. Its unique structural features make it a candidate for further exploration in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The compound's ability to engage with multiple biological pathways or targets could provide opportunities for designing drugs with improved efficacy and reduced side effects.

One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer. The combination of a benzaldehyde moiety and a pyridine ring can facilitate interactions with key residues in kinase active sites. Additionally, the trifluoromethyl group may enhance binding affinity by improving hydrophobic interactions or by modulating hydrogen bonding patterns.

Another area of interest is the use of 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde as a precursor in heterocyclic chemistry. Pyridine derivatives are ubiquitous in pharmaceuticals, and introducing structural diversity through aldehydes like this one can lead to novel heterocycles with distinct biological activities. Researchers have been exploring its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to construct more elaborate molecular frameworks.

The compound's potential as an intermediate in fragment-based drug design is also noteworthy. Fragment-based approaches involve identifying small molecules (fragments) that bind weakly to a target protein and then combining these fragments to create more potent inhibitors. 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde could be one such fragment due to its ability to engage with multiple binding pockets or residues on a target protein.

In terms of synthetic methodologies, 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde can be accessed through various synthetic routes depending on the desired purity and scale of production. Common strategies include palladium-catalyzed cross-coupling reactions between halogenated pyridines and trifluoromethyl-substituted benzaldehydes, or directed functionalization techniques that leverage the reactivity of specific positions on the aromatic ring.

The trifluoromethyl group introduces unique challenges during synthesis due to its stability under certain reaction conditions. Careful selection of catalysts and solvents is necessary to prevent unwanted side reactions or degradation of the trifluoromethyl moiety. Advances in synthetic chemistry have provided more efficient ways to handle such functionalities, making compounds like 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde more accessible than ever before.

Electrochemical methods have also emerged as promising alternatives for constructing fluorinated aromatic compounds without relying on traditional heavy metal catalysts or hazardous reagents. These green chemistry approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing and could potentially be applied to synthesize 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde more efficiently.

The biological evaluation of 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde has been limited but promising thus far. Preliminary studies suggest that it exhibits moderate activity against certain kinases and may have potential as an anti-inflammatory agent. Further investigation into its mechanism of action and pharmacological profile could unlock new therapeutic possibilities.

In conclusion, 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde (CAS No. 1214348-04-5) represents an intriguing compound with broad applications in medicinal chemistry and synthetic organic chemistry. Its unique structural features position it as a versatile building block for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas.

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